2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 1170459-36-5
Cat. No.: VC11987958
Molecular Formula: C17H15N5O2
Molecular Weight: 321.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170459-36-5 |
|---|---|
| Molecular Formula | C17H15N5O2 |
| Molecular Weight | 321.33 g/mol |
| IUPAC Name | 2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H15N5O2/c1-10-11(2)20-22-12(9-18-17(22)19-10)7-8-21-15(23)13-5-3-4-6-14(13)16(21)24/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | IUCZDSVLADOTME-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-(2-{2,3-Dimethylimidazo[1,2-b] triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is systematically identified by the following descriptors:
The compound’s structure integrates a 2,3-dimethylimidazo[1,2-b] triazine group, characterized by a fused imidazole-triazine ring system, connected to a phthalimide-derived isoindole-1,3-dione via a two-carbon ethyl chain .
Structural Analysis
The imidazo[1,2-b] triazine core contains three nitrogen atoms, contributing to its electron-deficient aromatic system, which is conducive to interactions with biological targets such as enzymes or receptors . The methyl groups at positions 2 and 3 of the imidazole ring enhance hydrophobicity, potentially improving membrane permeability. The isoindole-1,3-dione moiety, a cyclic dicarboximide, introduces planar rigidity and hydrogen-bonding capacity, which may influence binding affinity in protein-ligand interactions.
Synthesis and Characterization
Spectroscopic Characterization
Key characterization data inferred from analogs include:
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NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and ethyl chain protons (δ 3.4–4.0 ppm).
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IR Spectroscopy: Stretching vibrations for carbonyl groups ( ~1700 cm) and aromatic C–N bonds ( ~1350 cm).
Biological Activities and Mechanisms
Antimicrobial Properties
Triazine-containing compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 8–16 μg/mL) and fungi (e.g., Candida albicans, MIC 32 μg/mL) . The ethyl bridge in this compound could optimize solubility, improving bioavailability.
Applications in Pharmaceutical Research
Drug Development
The compound’s dual pharmacophores position it as a candidate for:
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Kinase Inhibitors: Targeting EGFR or VEGFR in oncology.
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Antimicrobial Agents: Combating drug-resistant pathogens.
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Central Nervous System (CNS) Drugs: The phthalimide group is associated with neuroprotective effects .
Analytical and Formulation Challenges
Despite its potential, the compound’s poor aqueous solubility (predicted logP ~2.8) and metabolic instability may necessitate prodrug strategies or nanoparticle-based delivery systems .
Future Directions
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Activity Profiling: Systematic screening against cancer, microbial, and inflammatory targets.
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Structural Optimization: Modifying the ethyl bridge or methyl groups to enhance potency and pharmacokinetics.
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Translational Studies: Investigating in vivo efficacy and toxicity in preclinical models.
The discontinuation of commercial availability underscores the need for academic and industrial collaboration to advance research on this underexplored compound.
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